molecular formula C8H5F3N2O4 B578324 2-Nitro-5-(trifluoromethoxy)benzamide CAS No. 1373232-62-2

2-Nitro-5-(trifluoromethoxy)benzamide

Cat. No. B578324
M. Wt: 250.133
InChI Key: ITKYUXUOGDHERZ-UHFFFAOYSA-N
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Description

2-Nitro-5-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H5F3N2O4 . It has been used in the synthesis of novel fluorogenic chemosensors based on urea derivative of 2-(2’-aminophenyl)-4-phenylthiazole .


Synthesis Analysis

The synthesis of 2-Nitro-5-(trifluoromethoxy)benzamide and its derivatives has been described in several studies . For instance, one study describes the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole, a bioisostere of riluzole, and its derivatives substituted at the 2-amino group .


Molecular Structure Analysis

The molecular structure of 2-Nitro-5-(trifluoromethoxy)benzamide can be represented by the InChI code: 1S/C8H5F3N2O4/c9-8(10,11)17-4-1-2-6(13(15)16)5(3-4)7(12)14/h1-3H,(H2,12,14) . The molecular weight of this compound is 250.13 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Nitro-5-(trifluoromethoxy)benzamide are not detailed in the search results, it’s known that nitrobenzamide compounds have been used in the synthesis of various pharmaceutical intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitro-5-(trifluoromethoxy)benzamide include a molecular weight of 250.13 . More specific properties such as density, boiling point, and others are not provided in the search results.

Scientific Research Applications

Precursor for Antituberculosis Drugs

2-Nitro-5-(trifluoromethoxy)benzamide is investigated as a precursor in synthesizing new antituberculosis drug candidates. The structural characterization of its related compounds, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, and 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, has been described, indicating their importance in creating promising benzothiazinones for antituberculosis therapy (Richter et al., 2021).

Electrophilic Trifluoromethylating Reagent

The compound also has applications in chemical synthesis as an electrophilic trifluoromethylating reagent. Studies have shown that a related derivative, 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, is remarkably reactive despite predictions based on cyclic voltammetry and X-ray structural properties. This reactivity, coupled with its safety in handling, makes it a valuable reagent in synthetic chemistry (Santschi et al., 2014).

Synthesis of Benzimidazoles and Quinoxalines

The compound also serves as a precursor in synthesizing SF5-containing benzimidazoles and quinoxalines. The direct amination of related nitro(pentafluorosulfanyl)benzenes and the subsequent reduction of the products provide efficient pathways for creating these derivatives, highlighting the compound's role in generating valuable chemical structures (Pastýříková et al., 2012).

Catalysis in Asymmetric Reactions

The compound's derivatives also show high catalytic activity in asymmetric reactions, such as the nitro-Michael reaction of furanones. This application is significant in synthesizing compounds with excellent diastereo- and enantioselectivity, crucial in the pharmaceutical industry for creating drugs with specific therapeutic effects (Sekikawa et al., 2015).

Synthesis of High-Performance Polymers

Furthermore, 2-Nitro-5-(trifluoromethoxy)benzamide derivatives are instrumental in synthesizing high-performance polymers. For example, poly(arylene ether amide)s with trifluoromethyl pendent groups have been prepared using a nucleophilic nitro displacement reaction of AB-type monomers derived from similar compounds. These polymers exhibit desirable properties, such as high molecular weights and glass transition temperatures, alongside solubility in common organic solvents, making them valuable in various industrial applications (Lee & Kim, 2002).

properties

IUPAC Name

2-nitro-5-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O4/c9-8(10,11)17-4-1-2-6(13(15)16)5(3-4)7(12)14/h1-3H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKYUXUOGDHERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742941
Record name 2-Nitro-5-(trifluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-(trifluoromethoxy)benzamide

CAS RN

1373232-62-2
Record name 2-Nitro-5-(trifluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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